Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate
Description
The compound Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 6 and a propanamido-linked piperidine moiety protected by a tert-butyl carboxylate. This structure combines a heterocyclic scaffold known for bioactivity with a bulky tert-butyl group that may enhance metabolic stability and solubility.
Properties
IUPAC Name |
tert-butyl 4-[3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-24(2,3)33-23(32)29-15-13-18(14-16-29)25-22(31)12-11-21-27-26-20-10-9-19(28-30(20)21)17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUWAPPMPHRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies that highlight its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 450.5 g/mol
- CAS Number : 1184984-17-5
The compound features a piperidine core substituted with a triazole-pyridazine moiety, which is significant for its biological interactions.
Research indicates that compounds with triazole and pyridazine derivatives often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism of action of this compound involves modulation of various biological pathways:
- GPR119 Agonism : Preliminary studies suggest that related triazole derivatives may act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This could position them as candidates for treating type 2 diabetes mellitus (T2DM) .
- Anti-inflammatory Effects : Research on similar compounds has shown potential in inhibiting pro-inflammatory cytokines, indicating that this compound may possess anti-inflammatory properties .
In Vitro Studies
In vitro assessments have demonstrated the compound's ability to activate glucagon-like peptide-1 (GLP-1), which is crucial for insulin regulation. The following data summarizes key findings from recent studies:
Case Studies
- Diabetes Treatment : In a study involving diabetic animal models, administration of related triazole derivatives resulted in improved glycemic control and enhanced insulin sensitivity, suggesting that this compound could have similar effects .
- Cancer Research : Investigations into the compound's anticancer potential revealed that it could inhibit the growth of certain cancer cell lines through apoptosis induction mechanisms .
Safety and Toxicology
While initial findings are promising, comprehensive toxicological assessments are necessary to determine the safety profile of this compound. Current research emphasizes the need for further studies to evaluate its pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core
Table 1: Key Structural Variations and Properties
Key Observations:
- Core Substitutions : The target’s 6-phenyl group contrasts with chlorine or trifluoromethyl substituents in analogs, which may alter electronic properties and target binding .
- Piperidine Modifications : The tert-butyl carboxylate in the target offers steric protection against enzymatic degradation, whereas carboxamide or carboxylic acid derivatives (e.g., compound 25, ) may engage in stronger hydrogen bonding .
Key Observations:
- High-yield syntheses (e.g., compound 62, 98.5%) often employ optimized palladium catalysis and hydrogenation, suggesting scalable routes for similar compounds .
- The target compound’s tert-butyl group may require protective strategies analogous to those in (e.g., tert-butyl ester formation under acidic conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
